molecular formula C10H8O3 B2803224 Methyl benzofuran-7-carboxylate CAS No. 99517-45-0

Methyl benzofuran-7-carboxylate

Cat. No. B2803224
CAS RN: 99517-45-0
M. Wt: 176.171
InChI Key: GRNXWZFSEBBLMD-UHFFFAOYSA-N
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Description

“Methyl benzofuran-7-carboxylate” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .


Synthesis Analysis

While specific synthesis methods for “Methyl benzofuran-7-carboxylate” were not found in the search results, benzofuran compounds have been synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of “Methyl benzofuran-7-carboxylate” consists of a benzofuran ring . Benzofuran is a heterocyclic compound with a fused benzene and furan ring .


Chemical Reactions Analysis

Benzofuran derivatives have been found to have high chemical reactivity and diverse synthetic applications . For example, benzofuran chalcones have been used to construct biologically active benzofuran compounds containing a pyrimidine ring .

Scientific Research Applications

Orthogonal Synthesis in Chemistry

  • Application : A study demonstrated the use of Methyl 2-formylbenzofuran-7-carboxylate as an intermediate in the orthogonal synthesis of bioactive benzofurans, highlighting its role in facilitating efficient chemical reactions (Takabatake et al., 2020).

Natural Product Isolation

  • Application : Methyl benzofuran derivatives were isolated from natural sources, such as Nicotiana tabacum, indicating their potential for pharmacological activities (Xia et al., 2016).

Liquid Crystal Synthesis

  • Application : Methyl 2-methoxy[1]benzothieno[3,2- b ][1]benzofuran-7-carboxylate was synthesized as a core component for liquid crystal production, showcasing its utility in material sciences (Černovská et al., 2000).

Antimicrobial Applications

  • Application : Methyl benzofuran-7-carboxylate derivatives have been explored for their antimicrobial properties, suggesting their potential as therapeutic agents in combating infections (Görlitzer et al., 2000).

Alzheimer's Disease Research

  • Application : Benzofuran-based compounds, including derivatives of Methyl benzofuran-7-carboxylate, have been investigated for their potential in treating Alzheimer's disease, emphasizing their role in neuroprotection and inhibition of amyloid beta aggregation (Rizzo et al., 2008).

Cancer Research

  • Application : Research has explored the use of benzofuran derivatives in cancer treatment, with studies indicating their potential in inducing apoptosis and inhibiting cancer cell growth, particularly in breast cancer (Giordano et al., 2017).

Pharmaceutical Development

  • Application : Benzofuran derivatives have been examined for their role in pharmaceutical development, particularly in designing drugs with specific biological activities, such as inhibition of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is significant in cancer therapy (Lee et al., 2012).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . They have shown potential as antimicrobial agents and there is a need to collect the latest information in this promising area . Future research could focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

methyl 1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNXWZFSEBBLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzofuran-7-carboxylate

Synthesis routes and methods I

Procedure details

Ozone was bubbled through a solution of methyl 3-allyl-salicylate (30 g, 156 mmol) at -78° C. for 2 hr until no starting material was present on TLC. The reaction was quenched with dimethyl sulfide and stirred at room temperature for 18 hr. The mixture was concentrated in vacuo, and the residue was dissolved in ether. The ether solution was washed with brine three times, and then concentrated in vacuo to a green oil. This oil was dissolved in toluene and heated to reflux with sulfuric acid (0.5 ml) for 4 hr. Sodium carbonate (5 g) was added, and the mixture was cooled and then filtered. The filtrated was concentrated in vacuo to a dark oil that was purified by chromatography on silica gel using methylene chloride as the eluent to give the product as a green oil (12 g, 44%).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
30 g
Type
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Reaction Step One
Yield
44%

Synthesis routes and methods II

Procedure details

A solution of 0.31 g (1.22 mmol) of 7-Carbomethoxy dihydrobenzofuran and 1.66 g (3.3 mmol) of DDQ in 25 mL of toluene was heated at reflux for 7 h. The reaction mixture was then cooled to rt, diluted with ether, and washed with 3×30 mL of sat'd NaHCO3 solution. The organic fraction was dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes: ethyl acetate, 9:1) to give 0.25 g of the title compound.
Quantity
0.31 g
Type
reactant
Reaction Step One
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Quantity
1.66 g
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Reaction Step One
Quantity
25 mL
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Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2.09 g of (2-methoxycarbonyl-6-formylphenoxy)acetic acid, 1.48 g of sodium acetate and 7 ml of acetic anhydride is refluxed for 1.5 hours. After cooling, water is added to the reaction mixture, and the aqueous mixture is alkalized with potassium carbonate and extracted with ethyl acetate. The extract is washed with water, dried and evaporated to remove solvent. The residue is purified by silica gel column chromatography to give 0.39 g of methyl benzofuran-7-carboxylate as colorless oil.
Name
(2-methoxycarbonyl-6-formylphenoxy)acetic acid
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Citations

For This Compound
2
Citations
EC Cherney, L Zhang, J Lo, T Huynh… - Journal of Medicinal …, 2022 - ACS Publications
The identification of agonists of the stimulator of interferon genes (STING) pathway has been an area of intense research due to their potential to enhance innate immune response and …
Number of citations: 16 pubs.acs.org
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
… A solution of methyl benzofuran-7-carboxylate(3.59 g, 20.4 mmol) in Et 2 O (100 mL, dist. Na) at 0 C was treated with LiAlH 4 (1.54 g, 40.6 mmol) then stirred at 20 C for 3 h and …
Number of citations: 80 www.sciencedirect.com

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